molecular formula C4H3ClF3I B064586 2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene CAS No. 191591-41-0

2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene

Cat. No.: B064586
CAS No.: 191591-41-0
M. Wt: 270.42 g/mol
InChI Key: RHUXYOMKUAHFKU-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene is an organofluorine compound with the molecular formula C₄H₃ClF₃I It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution with iodine and chlorine in the presence of a fluorinating agent. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the halogen exchange.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems ensures precise control over reaction parameters, leading to consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The double bond in the butene backbone allows for addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like acetone.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 2-Iodo-1,1,1-trifluoro-4-chlorobut-2-ene, while oxidation with potassium permanganate can produce corresponding epoxides or diols.

Scientific Research Applications

2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a labeling reagent in biochemical assays.

    Medicine: Explored for its role in the development of novel pharmaceuticals, particularly in the design of fluorinated drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with biological molecules, potentially affecting their function and activity. The compound’s effects are mediated through pathways involving halogen-specific receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,1,1-trifluoro-4-bromobut-2-ene
  • 2-Chloro-1,1,1-trifluoro-4-fluorobut-2-ene
  • 2-Chloro-1,1,1-trifluoro-4-chlorobut-2-ene

Uniqueness

2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene is unique due to the presence of iodine, which imparts distinct reactivity and interaction profiles compared to its bromine, fluorine, or chlorine analogs. The iodine atom enhances the compound’s ability to participate in specific halogen bonding interactions, making it valuable in applications requiring precise molecular recognition and binding.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-1,1,1-trifluoro-4-iodobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF3I/c5-3(1-2-9)4(6,7)8/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUXYOMKUAHFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(C(F)(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378713
Record name 2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191591-41-0
Record name 2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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